![molecular formula C13H20Cl2N4O B1431902 5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1177360-44-9](/img/structure/B1431902.png)
5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride
Overview
Description
5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to have promising effects in various biological systems.
Scientific Research Applications
Antioxidant Activity
A compound with a similar structure, 5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22), has been designed as a potential dopamine D2 receptor agonist with antioxidant activity for possible treatment of Parkinson’s disease . Although it showed no affinity to dopamine D2 receptor, it is a potent antioxidant .
Dopamine D2 Receptor Agonist
The same compound, KAD22, was initially designed as a potential dopamine D2 receptor agonist . This suggests that the compound might also have potential as a dopamine D2 receptor agonist, although further research would be needed to confirm this.
Pharmaceutical Testing
Another compound with a similar structure, 5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride, is used for pharmaceutical testing . This suggests that the compound could also be used in pharmaceutical testing.
Antidepressant-like Activity
A compound with a similar structure, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one (HBK-11), has been shown to have antidepressant-like effects in the forced swim test and tail suspension test, comparable to that of venlafaxine . The combined treatment with sub-effective doses of HBK-11 and fluoxetine significantly reduced the immobility in the forced swim test . This suggests that the compound might also have potential as an antidepressant, although further research would be needed to confirm this.
Serotonergic System Activity
The antidepressant-like activity of HBK-11 in the aforementioned test was blocked by p-chlorophenylalanine, and significantly reduced by serotonergic 5HT1A receptor antagonist - WAY-1006335 and 5HT2A/C receptor antagonist - ritanserin . This suggests that the compound might also have activity in the serotonergic system, although further research would be needed to confirm this.
6. Synthesis of New Biologically Active Heterocycles Piperazine derivatives, which would include the compound you mentioned, have been used as precursors to synthesize new biologically active heterocycles . Some of the synthesized compounds showed high and favorable antibacterial activity .
Mechanism of Action
Target of Action
The primary target of this compound is related to the serotonergic system . It’s suggested that the compound interacts with serotonergic 5-HT1A and 5-HT2A/C receptors .
Mode of Action
The compound is believed to mediate its activity through the serotonergic system. It’s suggested that the compound’s antidepressant-like effect involves 5HT1A and 5HT2A/C receptor activation .
Result of Action
The compound has been shown to produce antidepressant-like effects in animal models, comparable to that of venlafaxine . The combined treatment with sub-effective doses of this compound and fluoxetine significantly reduced immobility in the forced swim test .
properties
IUPAC Name |
6-methoxy-2-(piperazin-1-ylmethyl)-1H-benzimidazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.2ClH/c1-18-10-2-3-11-12(8-10)16-13(15-11)9-17-6-4-14-5-7-17;;/h2-3,8,14H,4-7,9H2,1H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTOHHVUQIDCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.